molecular formula C17H13NO4 B11839590 2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid CAS No. 116734-13-5

2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B11839590
CAS No.: 116734-13-5
M. Wt: 295.29 g/mol
InChI Key: PBBBYEJZHSDBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-amino-6-methoxybenzoic acid under acidic conditions to form the quinoline core. This is followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of catalysts, controlled temperatures, and pressures can enhance yield and purity. Techniques such as continuous flow synthesis might be employed to scale up production efficiently.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

  • Oxidation can yield quinone derivatives.
  • Reduction can produce dihydroquinoline derivatives.
  • Substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

  • 4-Hydroxyquinoline-2-carboxylic acid
  • 6-Methoxyquinoline-4-carboxylic acid
  • 2-(4-Hydroxyphenyl)quinoline

Comparison: 2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid stands out due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it more versatile in biological applications compared to its analogs.

Properties

CAS No.

116734-13-5

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-22-12-6-7-15-13(8-12)14(17(20)21)9-16(18-15)10-2-4-11(19)5-3-10/h2-9,19H,1H3,(H,20,21)

InChI Key

PBBBYEJZHSDBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.